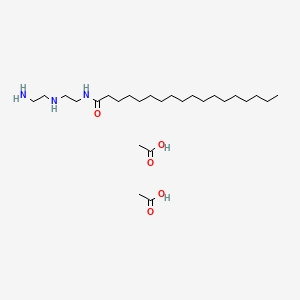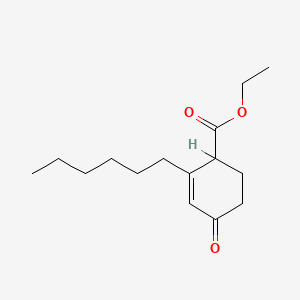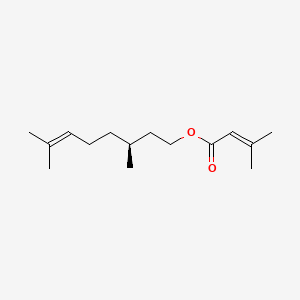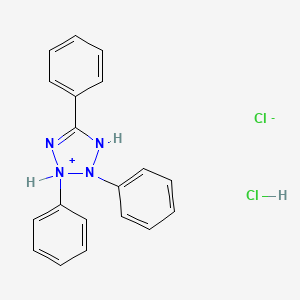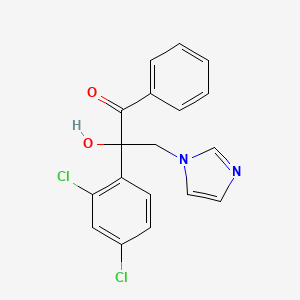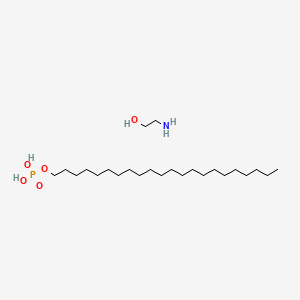
8-O-Acetylrifamycin S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-O-Acetylrifamycin S is a derivative of rifamycin, a class of antibiotics known for their potent activity against a wide range of bacteria, including Mycobacterium tuberculosis. Rifamycins were first discovered in 1957 and have since been used extensively in the treatment of tuberculosis and other bacterial infections . This compound is particularly noted for its enhanced stability and efficacy compared to its parent compound, rifamycin S .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-O-Acetylrifamycin S typically involves the acetylation of rifamycin S. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature and yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. Continuous flow synthesis methods have been developed to improve yield and reduce costs. These methods involve the use of microreactors to control reaction conditions precisely, resulting in higher efficiency and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
8-O-Acetylrifamycin S undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert it back to rifamycin S.
Substitution: The acetyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon and specific solvents like dichloromethane.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
8-O-Acetylrifamycin S has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of new rifamycin derivatives.
Biology: Researchers use it to study bacterial resistance mechanisms and develop new antibiotics.
Medicine: It is investigated for its potential to treat various bacterial infections, including those resistant to other antibiotics.
Industry: Its stability and efficacy make it a valuable compound in the pharmaceutical industry for the development of new drugs
Wirkmechanismus
8-O-Acetylrifamycin S exerts its antibacterial effects by inhibiting the DNA-dependent RNA polymerase in bacteria. This inhibition prevents the transcription of bacterial DNA into RNA, effectively stopping protein synthesis and leading to bacterial cell death. The compound specifically targets the beta subunit of the RNA polymerase, making it highly effective against a broad spectrum of bacteria .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Rifamycin B: An earlier derivative that is less stable and less effective.
Rifamycin SV: A hydroquinone form of rifamycin S with similar antibacterial properties.
Rifampicin: A widely used antibiotic with a similar mechanism of action but different pharmacokinetic properties.
Uniqueness
8-O-Acetylrifamycin S stands out due to its enhanced stability and efficacy. Its acetyl group provides additional protection against metabolic degradation, making it more effective in treating infections compared to its parent compound and other derivatives .
Eigenschaften
CAS-Nummer |
31692-65-6 |
|---|---|
Molekularformel |
C39H47NO13 |
Molekulargewicht |
737.8 g/mol |
IUPAC-Name |
[(7S,9E,11S,12R,13S,14R,15R,16R,17S,18S,19E,21Z)-2-acetyloxy-15,17-dihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1,3,5(28),9,19,21,25-heptaen-13-yl] acetate |
InChI |
InChI=1S/C39H47NO13/c1-17-12-11-13-18(2)38(48)40-25-16-26(43)28-29(33(25)46)35(52-24(8)42)22(6)36-30(28)37(47)39(9,53-36)50-15-14-27(49-10)19(3)34(51-23(7)41)21(5)32(45)20(4)31(17)44/h11-17,19-21,27,31-32,34,44-45H,1-10H3,(H,40,48)/b12-11+,15-14+,18-13-/t17-,19+,20+,21+,27-,31-,32+,34+,39-/m0/s1 |
InChI-Schlüssel |
JCBLMOFMLCIDKU-PRBNYMPYSA-N |
Isomerische SMILES |
C[C@H]1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)O[C@@](C4=O)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)OC(=O)C)C)OC)C)/C |
Kanonische SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C4C(=C(C(=C3C2=O)OC(=O)C)C)OC(C4=O)(OC=CC(C(C(C(C(C(C1O)C)O)C)OC(=O)C)C)OC)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


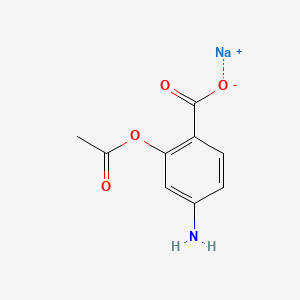

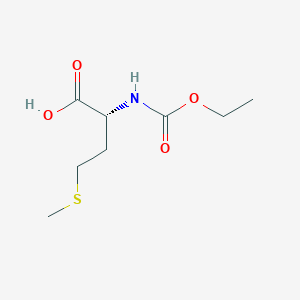
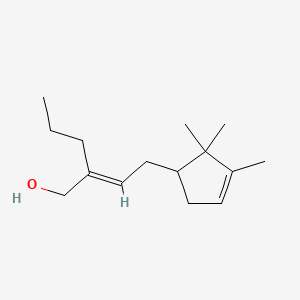
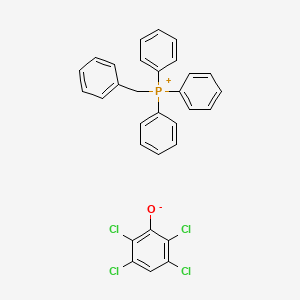

![N-methyl-N-[(E)-(1-methylpyridin-1-ium-4-yl)methylideneamino]aniline;sulfate](/img/structure/B12675915.png)

